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Introduction and Chemical Background

Feruloylputrescine represents an important class of hydroxycinnamic acid amides that function as polyamine

conjugates in biological systems. This compound, chemically known as N-(4-aminobutyl)-4-hydroxy-3-

methoxy-cinnamamide, was first identified and isolated from grapefruit leaves and juice in 1965, where it was

originally termed "subaphylline" [1]. Feruloylputrescine belongs to a broader category of phenolamides where

hydroxycinnamic acids (such as ferulic acid, p-coumaric acid, and caffeic acid) become conjugated with

polyamine backbones (primarily putrescine, spermidine, and spermine) through amide bond formation. These

specialized metabolites are widely distributed throughout the plant kingdom and have more recently gained

attention for their potential applications in drug development and therapeutic interventions.

The biosynthetic pathway of feruloylputrescine begins with the aromatic amino acid phenylalanine, which

undergoes deamination through phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Through a series of

hydroxylation and methylation reactions, cinnamic acid is converted into ferulic acid, which then becomes

activated to its CoA-thioester form (feruloyl-CoA). The amine group of putrescine subsequently attacks this

activated thioester, forming an amide bond and yielding feruloylputrescine. This conjugation reaction is

catalyzed by hydroxycinnamoyl transferase enzymes, which display varying substrate specificities for different

polyamine and hydroxycinnamic acid combinations [1].

The structural characteristics of feruloylputrescine and related polyamine conjugates contribute significantly

to their biological functions. At physiological pH, the putrescine moiety retains positively charged amine

groups, while the feruloyl component provides aromaticity and antioxidant capacity. This amphipathic nature
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allows these molecules to interact with diverse cellular components, including membrane phospholipids,

nucleic acids, and proteins. The discovery of related compounds such as diferuloylputrescine (DFP) and p-

coumaroyl-feruloylputrescine (CFP) in maize kernels further expanded understanding of the structural diversity

within this compound class and their potential applications in both plant physiology and human health [2].

Biological Functions and Significance

Native Physiological Functions in Plants

Feruloylputrescine and related polyamine conjugates play multifunctional roles in plant physiology, serving as

key mediators in growth regulation, stress responses, and defense mechanisms. These compounds contribute

significantly to cellular homeostasis by maintaining redox balance and modulating the activity of various

enzymes through electrostatic interactions. During abiotic stress conditions such as drought and salinity, plants

rapidly accumulate polyamine conjugates, which function as osmo-protectants and membrane stabilizers.

Research in tomato plants has demonstrated that specific forms of conjugated and bound polyamines show

distinct accumulation patterns under drought versus salinity stress, suggesting specialized functional roles for

different conjugates in stress adaptation [3].

The role of these compounds in plant defense responses represents another crucial function.

Feruloylputrescine and related conjugates may act as natural pesticides or phytoalexins, providing protection

against herbivores, insects, and microbial pathogens. The presence of high concentrations of

diferuloylputrescine and p-coumaroyl-feruloylputrescine in the pericarp-enriched fractions of maize kernels

suggests a potential defensive role in protecting seeds from pathogen attack [2]. Additionally, these conjugates

participate in key physiological processes including stomatal regulation, flowering time modulation, fruit

development, and cellular differentiation. In citrus species, polyamine conjugates have been implicated in

regulating somatic embryogenesis, root system architecture, and flowering processes, highlighting their

importance in plant development [1].

Therapeutic Potential and Applications

The polyamine conjugate strategy has emerged as a promising approach in drug design and development,

particularly for enhancing cellular uptake and target specificity of therapeutic agents. Cancer cells frequently

exhibit upregulated polyamine transport systems, making polyamine conjugates an effective strategy for

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 15 Tech Support

https://www.smolecule.com/products/s625899?utm_src=pdf-body
https://www.smolecule.com/products/s625899?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11592736/
https://www.smolecule.com/products/s625899?utm_src=pdf-body
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2021.743568/full
https://www.smolecule.com/products/s625899?utm_src=pdf-body
https://www.smolecule.com/products/s625899?utm_src=pdf-body
https://www.smolecule.com/products/s625899?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11592736/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7238152/
https://www.smolecule.com/products/s625899?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


targeted drug delivery to malignant cells [4]. The pioneering work with F14512, a spermine-conjugated

derivative of the topoisomerase II inhibitor etoposide, demonstrated significantly enhanced cytotoxic activity

compared to the parent compound, validating the polyamine-vectorization approach in anticancer drug

development [4].

Beyond oncology applications, polyamine conjugates show promise in antimicrobial therapies,

neuroprotective approaches, and antioxidant treatments. The cationic nature of the polyamine component

facilitates interactions with negatively charged biological membranes and nucleic acids, potentially enhancing

drug penetration and target engagement. Recent research has explored conjugating polyamines with various

natural and synthetic scaffolds, including 1,4-naphthoquinones and xanthones, to develop novel therapeutic

agents with improved pharmacological profiles [4]. The structural versatility of polyamine conjugates allows for

fine-tuning of properties such as cellular uptake efficiency, target affinity, and subcellular localization,

making them valuable platforms for drug optimization across multiple therapeutic areas.

Quantitative Analysis and Data Presentation

Abundance and Distribution in Natural Sources

Table 1: Abundance of Polyamine Conjugates in Corn Processing Fractions

Source Material Extraction Method
DFP Content
(wt%)

CFP Content
(wt%)

Reference

Corn bran (dry

milling)

Hot methylene chloride 14.0 3.0 [2]

Corn fiber (wet

milling)

Hot methylene chloride 1.8-4.7* 0.4-1.0* [2]

Corn bran Accelerated solvent

(ethanol)

12.5 2.7 [2]

Corn bran Accelerated solvent

(hexane)

Not detected Not detected [2]

Wheat bran Hot methylene chloride Not detected Not detected [2]
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Source Material Extraction Method
DFP Content
(wt%)

CFP Content
(wt%)

Reference

Psyllium hulls Hot methylene chloride Not detected Not detected [2]

*Calculated based on reported 3-8 fold differences between corn bran and corn fiber

The quantitative analysis of feruloylputrescine and related conjugates reveals significant variation in abundance

across different plant materials and processing fractions. Corn bran obtained from dry milling processes

contains particularly high concentrations of diferuloylputrescine (DFP) and p-coumaroyl-feruloylputrescine

(CFP), reaching 14% and 3% by weight in "corn bran oil" extracts, respectively [2]. This represents a three- to

eightfold enrichment compared to corn fiber from wet milling operations, highlighting the impact of processing

methods on the retention of these valuable compounds. The selection of extraction solvent proves critical for

efficient recovery, with polar solvents such as methylene chloride, ethanol, and chloroform/methanol

demonstrating effectiveness, while non-polar solvents like hexane fail to extract measurable amounts of these

conjugates [2].

The distribution patterns of these compounds across plant species appear selective, with significant

concentrations detected in maize kernels but absent from wheat bran and psyllium hulls under comparable

extraction conditions. This species-specific distribution suggests specialized biosynthetic pathways or differential

regulation of the enzymes responsible for polyamine conjugation across plants. The extraction temperature also

significantly influences yield, with elevated temperatures dramatically enhancing the extraction efficiency of

DFP and CFP when using methylene chloride or ethanol as solvents [2]. This temperature dependence may

reflect improved solvent penetration, enhanced solubility, or disruption of molecular interactions between the

polyamine conjugates and cellular constituents.

Stress-Induced Changes in Polyamine Conjugates

Table 2: Stress-Induced Changes in Polyamine Forms in Tomato Leaves

Polyamine Form
Stress
Type

Time Point of Peak
Accumulation

Association
Strength

Key Biosynthetic
Genes

Free Spermidine Drought 72 hours Strong ARG1, SPDS1,

SAMDc3
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Polyamine Form
Stress
Type

Time Point of Peak
Accumulation

Association
Strength

Key Biosynthetic
Genes

Conjugated

Spermidine

Drought 72 hours Strong ARG1, SPDS1,

SAMDc3

Bound Spermidine Drought 72 hours Strong ARG1, SPDS1,

SAMDc3

Free Spermine Salinity 48 hours Moderate SPDS2

Conjugated
Spermine

Drought 72 hours Moderate ARG1, SPDS1,
SAMDc3

Conjugated
Putrescine

Salinity 48 hours Moderate SPDS2

Bound Spermine Drought 72 hours Weak ARG1, SPDS1,
SAMDc3

Plants subjected to abiotic stress conditions display dynamic changes in their polyamine conjugate profiles, with

distinct accumulation patterns depending on the stress type and duration. Research in tomato leaves demonstrates

that total polyamine levels (including putrescine, spermidine, and spermine) increase for specific durations

under stress conditions—up to 72 hours during drought and up to 48 hours during salinity stress—before

declining precipitously [3]. This temporal pattern suggests that plants maintain survivability through controlled

polyamine homeostasis during stress challenges. Multivariate analyses reveal that free, conjugated, and bound

forms of spermidine and spermine show closer association with stress responses than putrescine forms,

indicating specialized functional roles for higher polyamines in stress adaptation [3].

The biosynthetic and catabolic genes responsible for polyamine metabolism display stress-specific regulation,

with certain genes showing preferential association with particular stress conditions. Under drought stress,

ARG1, SPDS1, and SAMDc3 emerge as key biosynthetic genes, while SPDS2 shows stronger association with

salinity stress [3]. Similarly, catabolic genes display stress-specific expression patterns, with CuAO4-like

associating with drought and PAO4 with salinity stress. The coordination between different forms of polyamines

and their metabolic genes appears more tightly regulated during drought stress, with approximately twice as

many negative correlations observed between PA forms and their biosynthesis/catabolic genes during drought
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compared to salinity stress (66 vs. 32) [3]. This differential regulation highlights the complexity of polyamine

homeostasis in stress responses.

Experimental Protocols and Methodologies

Extraction and Purification Methods

The efficient extraction of feruloylputrescine and related conjugates from biological materials requires

optimized protocols that account for their chemical properties and matrix interactions. For corn bran and fiber,

the recommended approach utilizes accelerated solvent extraction with polar organic solvents at elevated

temperatures. The optimal protocol involves: (1) milling the source material to a consistent particle size (e.g.,

0.5-1.0 mm); (2) loading into an accelerated solvent extraction cell; (3) extracting with methylene chloride or

ethanol at temperatures between 80-100°C and pressures of 1000-1500 psi; (4) concentrating the extract under

reduced pressure; and (5) purifying the polyamine conjugates using preparative HPLC [2]. This method

achieves significantly higher yields compared to conventional room-temperature extraction, with temperature

playing a critical role in disrupting molecular interactions between the conjugates and cellular components.

For purification of specific conjugates such as diferuloylputrescine and p-coumaroyl-feruloylputrescine, the

following chromatographic conditions are recommended: (1) utilize a C18 reverse-phase column (250 × 10

mm, 5 μm particle size); (2) employ a mobile phase consisting of water with 0.1% formic acid (solvent A) and

acetonitrile with 0.1% formic acid (solvent B); (3) apply a linear gradient from 20% to 80% solvent B over 30

minutes; (4) maintain a flow rate of 2.0 mL/min; and (5) monitor elution at 320 nm using a UV-Vis detector [2].

These conditions effectively resolve DFP and CFP from other lipid components, allowing for collection of pure

fractions for subsequent biological activity testing. The purification process can be monitored using HPLC-mass

spectrometry to verify compound identity and purity, with electrospray ionization in positive mode providing

good sensitivity for these compounds.

Analysis and Characterization Techniques

Comprehensive characterization of feruloylputrescine and related conjugates requires orthogonal analytical

techniques to confirm structural identity, quantify abundance, and assess purity. High-performance liquid

chromatography coupled to mass spectrometry (HPLC-MS) represents the primary method for identification

and quantification, with specific parameters optimized for these compounds. The recommended analytical
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conditions include: (1) C18 reverse-phase column (150 × 2.1 mm, 2.6 μm particle size); (2) column temperature

maintained at 35°C; (3) mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in

acetonitrile (B); (4) linear gradient from 5% to 50% B over 20 minutes; (5) flow rate of 0.3 mL/min; and (6)

injection volume of 5 μL [2]. Under these conditions, feruloylputrescine derivatives typically elute between 12-

16 minutes, with exact retention times varying based on specific conjugation patterns.

Mass spectrometric detection should be performed using electrospray ionization in positive mode with the

following parameters: capillary voltage 3.5 kV, source temperature 120°C, desolvation temperature 350°C, cone

voltage 30 V, and collision energy 20 eV. Feruloylputrescine typically shows a protonated molecular ion

[M+H]+ at m/z 279, while diferuloylputrescine and p-coumaroyl-feruloylputrescine exhibit ions at m/z 459

and 439, respectively [2]. Additional structural confirmation can be obtained through tandem mass

spectrometry (MS/MS) experiments, which generate characteristic fragment ions corresponding to the feruloyl

(177 m/z) and putrescine (103 m/z) moieties. For quantitative applications, multiple reaction monitoring

(MRM) transitions should be established using reference standards when available, with deuterated internal

standards (e.g., d8-putrescine) recommended for optimal quantification accuracy.

Biological Activity Assessment

Evaluating the biological activities of feruloylputrescine conjugates requires well-designed assays that reflect

their potential physiological roles. For pesticidal activity assessment, a standardized protocol involves: (1)

preparing serial dilutions of purified conjugates in appropriate solvents; (2) applying to insect larvae (e.g.,

Helicoverpa zea or Spodoptera frugiperda) using a diet incorporation method; (3) maintaining treated insects

under controlled conditions (25°C, 60% RH, 16:8 light:dark cycle); (4) recording mortality at 24-hour intervals

for 96 hours; and (5) calculating LC50 values using probit analysis [2]. Additional evaluation against microbial

pathogens can be performed using standard disk diffusion or microbroth dilution methods against

agriculturally relevant fungi (e.g., Fusarium species) and bacteria (e.g., Erwinia species).

For assessment of potential therapeutic applications, particularly anticancer activity, the following experimental

approach is recommended: (1) evaluate cytotoxicity against a panel of cancer cell lines (e.g., MCF-7, MDA-MB-

231, PC-3, A549) and normal cell controls using MTT or WST-1 assays; (2) determine effects on polyamine

transport systems through competitive uptake assays with radiolabeled polyamines; (3) assess impacts on

topoisomerase II activity using DNA relaxation assays; (4) evaluate cell cycle effects through flow cytometric

analysis; and (5) examine effects on reactive oxygen species generation using DCFH-DA fluorescence [4]. For

conjugates showing promising in vitro activity, subsequent in vivo evaluation can be performed using appropriate
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xenograft models, with particular attention to potential enhanced efficacy compared to non-conjugated reference

compounds.

Therapeutic Applications and Polyamine Conjugate
Strategy

The polyamine-drug conjugate approach represents an innovative strategy in drug design that leverages the

unique properties of natural polyamine transport systems to enhance therapeutic efficacy. This approach

capitalizes on several key biological observations: (1) many pathological conditions, including cancer and

inflammatory diseases, exhibit upregulated polyamine transport; (2) polyamine conjugates can exploit this

enhanced transport for targeted drug delivery; (3) the cationic nature of polyamines facilitates interactions with

negatively charged biological membranes and nucleic acids; and (4) conjugation can improve the

pharmacokinetic properties of therapeutic agents [4]. The successful application of this strategy is exemplified

by F14512, a spermine-conjugated derivative of etoposide that demonstrates significantly enhanced cytotoxicity

compared to the parent compound, with approximately 10-fold increased potency as a topoisomerase II poison

[4].

The molecular mechanisms underlying the enhanced activity of polyamine-drug conjugates involve multiple

factors. First, the polyamine moiety serves as a delivery vector that facilitates cellular uptake through the

polyamine transport system, which is often overactive in cancer cells. Second, the positive charges on the

polyamine component can enhance DNA binding affinity through electrostatic interactions with the phosphate

backbone, increasing local drug concentration near the molecular target. Third, polyamine conjugation can alter

subcellular distribution patterns, potentially favoring nuclear localization for DNA-targeting agents. Fourth,

this approach can enable bypass of resistance mechanisms associated with reduced drug accumulation or

enhanced efflux [4]. These advantages have spurred development of diverse polyamine conjugates with various

therapeutic scaffolds, including topoisomerase inhibitors, quinone-based compounds, and histone deacetylase

inhibitors.

Table 3: Representative Polyamine-Drug Conjugates in Development
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Conjugate
Name/Structure

Therapeutic Payload Polyamine Vector
Biological
Activity

Development
Status

F14512 Etoposide

(topoisomerase II
inhibitor)

Spermine 10-fold

increased
topoisomerase

II inhibition vs.
etoposide

Preclinical/Clinical

evaluation

Compound 1 Podophyllotoxin
derivative

3-3-3 polyamine
chain

IC50 = 35 µM
(topoisomerase

II)

Research
compound

Compound 2 Lapachol

(naphthoquinone)

Spermidine IC50 = 6.6 µM

(GBM95 cells)

Research

compound

Compound 3 5-

Hydroxynaphthoquinone

Spermidine Low µM

anticancer
activity

Research

compound

Xanthone-
polyamine

hybrids

Gambogic acid
derivative

Spermidine/Spermine Topoisomerase
II catalytic

inhibition (IC50
~ low µM)

Research
compound

The future development of feruloylputrescine-derived compounds and related conjugates will likely focus on

optimizing conjugate structure to balance polyamine character with drug-like properties, exploring

combination therapies that simultaneously target polyamine metabolism and specific disease pathways, and

developing diagnostic applications that exploit the selective accumulation of these compounds in pathological

tissues. Additionally, the potential application of these conjugates in non-oncological indications such as

neurodegenerative diseases, infectious diseases, and inflammatory conditions represents a promising frontier for

further investigation.

Research Workflow and Pathway Visualization

Experimental Design and Workflow
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The comprehensive investigation of feruloylputrescine functions and applications follows a systematic research

workflow that integrates multiple experimental approaches and validation steps. The diagram below illustrates

the key stages in this process:

Methodology Integration

Sample Collection
& Preparation

Extraction &
Purification

Plant/biological
material

Chemical
Characterization

Purified
conjugates

HPLC-MS Analysis

Biological Activity
Assessment

Identified
compounds

Stress Treatments

Therapeutic
Application

Active
conjugates

Enzyme AssaysData Analysis &
Validation

Efficacy data

Cellular Uptake
Studies

Optimized
protocols

Click to download full resolution via product page
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Research workflow integrating multiple experimental approaches for studying feruloylputrescine functions and

applications.

This integrated research approach begins with sample collection and preparation, selecting appropriate

biological sources known to contain feruloylputrescine conjugates, such as corn bran, citrus species, or

genetically engineered systems. The extraction and purification phase employs optimized solvent systems and

chromatographic methods to isolate specific conjugates, with particular attention to preserving labile functional

groups and minimizing degradation. The chemical characterization stage utilizes advanced analytical

techniques, including HPLC-MS/MS and NMR spectroscopy, to confirm structural identity, assess purity, and

quantify abundance. Subsequently, biological activity assessment evaluates the physiological functions and

potential therapeutic applications of these compounds through targeted bioassays. The therapeutic application

phase focuses on developing optimized conjugate structures and delivery strategies for specific medical

indications, while data analysis and validation ensures reproducibility and statistical significance of findings

[2] [4] [3].

Biosynthetic and Metabolic Pathways

The biosynthesis of feruloylputrescine occurs through carefully orchestrated metabolic pathways that integrate

primary and specialized metabolism. The following diagram illustrates the key enzymatic steps and regulatory

nodes:
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Alternative Putrescine Biosynthesis

Phenylalanine

Cinnamic Acid

PAL

Ferulic Acid

C4H, C3H, COMT

Feruloyl-CoA

4CL

Feruloylputrescine

HT

Ornithine

Putrescine

ODC

HT

Diferuloylputrescine

HT

Arginine

Agmatine

ADC

N-carbamoylputrescine

AIH

NPL1

Stress Signals

Gene Expression
Changes

PAL ADC ODC

PAL: Phenylalanine ammonia-lyase
C4H: Cinnamate 4-hydroxylase
C3H: Coumarate 3-hydroxylase

COMT: Caffeic acid O-methyltransferase
4CL: 4-Coumarate:CoA ligase
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NPL1: N-carbamoylputrescine amidohydrolase
HT: Hydroxycinnamoyl transferase
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Biosynthetic pathway of feruloylputrescine showing enzymatic steps and regulatory nodes.

The biosynthesis of feruloylputrescine initiates from phenylalanine, which undergoes deamination by

phenylalanine ammonia-lyase (PAL) to form cinnamic acid. This entry point into phenylpropanoid metabolism

is followed by a series of oxidation and methylation reactions catalyzed by cinnamate 4-hydroxylase (C4H),
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coumarate 3-hydroxylase (C3H), and caffeic acid O-methyltransferase (COMT) to produce ferulic acid. The

activation of ferulic acid to its CoA-thioester derivative is catalyzed by 4-coumarate:CoA ligase (4CL), forming

feruloyl-CoA [1]. Concurrently, the polyamine backbone putrescine can be synthesized through two alternative

routes: direct decarboxylation of ornithine via ornithine decarboxylase (ODC) or through an arginine-

dependent pathway involving arginine decarboxylase (ADC), agmatine iminohydrolase (AIH), and N-

carbamoylputrescine amidohydrolase (NPL1) [1]. The final conjugation reaction is catalyzed by

hydroxycinnamoyl transferase (HT), which forms an amide bond between feruloyl-CoA and putrescine,

yielding feruloylputrescine. Additional conjugation reactions can produce more complex compounds such as

diferuloylputrescine.

The regulation of this biosynthetic pathway responds to various developmental cues and environmental

signals, including drought, salinity, pathogen attack, and nutrient status. Stress conditions typically induce the

expression of key biosynthetic genes, including PAL, ADC, and ODC, leading to increased accumulation of

feruloylputrescine and related conjugates [3]. This stress-responsive induction is thought to contribute to

protective functions, including membrane stabilization, reactive oxygen species scavenging, and defense

compound synthesis. The pathway demonstrates considerable plasticity across plant species, with varying

substrate specificities of the hydroxycinnamoyl transferases leading to diverse conjugate profiles in different

plants. Understanding these biosynthetic pathways and their regulation provides opportunities for metabolic

engineering approaches to enhance the production of valuable conjugates or to transfer these pathways to

heterologous systems for large-scale production.

Conclusion and Future Perspectives

Feruloylputrescine and related polyamine conjugates represent fascinating specialized metabolites that bridge

primary and secondary metabolism in plants, with emerging applications in human health and medicine. The

comprehensive analysis of these compounds reveals their multifaceted roles in plant physiology, particularly in

stress adaptation and defense responses, as well as their promising potential as therapeutic vectors for targeted

drug delivery. The quantitative data presented in this review highlights the significant natural variation in

abundance across plant species and tissues, with corn bran representing a particularly rich source of

diferuloylputrescine and related conjugates. The experimental protocols outlined provide robust methodologies

for the extraction, purification, characterization, and bioactivity assessment of these valuable compounds.
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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